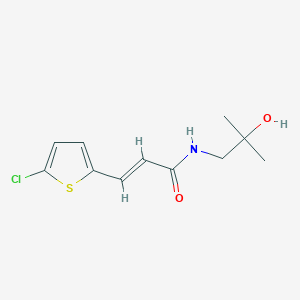![molecular formula C17H20N2O B7589228 [4-(Aminomethyl)piperidin-1-yl]-naphthalen-1-ylmethanone](/img/structure/B7589228.png)
[4-(Aminomethyl)piperidin-1-yl]-naphthalen-1-ylmethanone
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
[4-(Aminomethyl)piperidin-1-yl]-naphthalen-1-ylmethanone, also known as 4-ANM, is a chemical compound that has been studied for its potential use in scientific research. This compound has shown promise in various areas of research, including neuroscience and cancer research.
Wissenschaftliche Forschungsanwendungen
[4-(Aminomethyl)piperidin-1-yl]-naphthalen-1-ylmethanone has been studied for its potential use in various areas of scientific research. One area of research where this compound has shown promise is in neuroscience. Studies have shown that [4-(Aminomethyl)piperidin-1-yl]-naphthalen-1-ylmethanone can enhance the release of dopamine and norepinephrine in the brain, which could have implications for the treatment of neurological disorders such as Parkinson's disease and depression.
Another area of research where [4-(Aminomethyl)piperidin-1-yl]-naphthalen-1-ylmethanone has shown potential is in cancer research. Studies have shown that this compound can inhibit the growth of cancer cells in vitro, suggesting that it could be a potential candidate for the development of new cancer therapies.
Wirkmechanismus
The exact mechanism of action of [4-(Aminomethyl)piperidin-1-yl]-naphthalen-1-ylmethanone is not fully understood, but studies have suggested that it may act as a dopamine and norepinephrine reuptake inhibitor. This means that it could increase the levels of these neurotransmitters in the brain, which could have implications for the treatment of neurological disorders.
Biochemical and Physiological Effects
Studies have shown that [4-(Aminomethyl)piperidin-1-yl]-naphthalen-1-ylmethanone can have various biochemical and physiological effects. For example, it has been shown to increase the release of dopamine and norepinephrine in the brain, which could have implications for the treatment of neurological disorders. Additionally, this compound has been shown to inhibit the growth of cancer cells in vitro, suggesting that it could have potential as a cancer therapy.
Vorteile Und Einschränkungen Für Laborexperimente
One advantage of using [4-(Aminomethyl)piperidin-1-yl]-naphthalen-1-ylmethanone in lab experiments is that it has shown potential in multiple areas of research, including neuroscience and cancer research. Additionally, this compound is relatively easy to synthesize, which could make it more accessible to researchers.
One limitation of using [4-(Aminomethyl)piperidin-1-yl]-naphthalen-1-ylmethanone in lab experiments is that its exact mechanism of action is not fully understood. Additionally, more research is needed to determine its safety and efficacy in humans.
Zukünftige Richtungen
There are several future directions for research on [4-(Aminomethyl)piperidin-1-yl]-naphthalen-1-ylmethanone. One area of research could be to further investigate its potential as a treatment for neurological disorders such as Parkinson's disease and depression. Additionally, more research is needed to determine its safety and efficacy in humans.
Another area of research could be to investigate its potential as a cancer therapy. Studies have shown that [4-(Aminomethyl)piperidin-1-yl]-naphthalen-1-ylmethanone can inhibit the growth of cancer cells in vitro, but more research is needed to determine its efficacy in vivo.
Overall, [4-(Aminomethyl)piperidin-1-yl]-naphthalen-1-ylmethanone is a chemical compound that has shown promise in various areas of scientific research. While more research is needed to fully understand its potential, this compound could have implications for the treatment of neurological disorders and cancer.
Synthesemethoden
The synthesis of [4-(Aminomethyl)piperidin-1-yl]-naphthalen-1-ylmethanone involves a multistep process that begins with the reaction of 1-bromo-4-nitronaphthalene with piperidine to form a nitro intermediate. This intermediate is then reduced to the corresponding amine using sodium dithionite. The final step involves the reaction of the amine with 4-chloromethylbenzoyl chloride to form the desired product, [4-(Aminomethyl)piperidin-1-yl]-naphthalen-1-ylmethanone.
Eigenschaften
IUPAC Name |
[4-(aminomethyl)piperidin-1-yl]-naphthalen-1-ylmethanone |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H20N2O/c18-12-13-8-10-19(11-9-13)17(20)16-7-3-5-14-4-1-2-6-15(14)16/h1-7,13H,8-12,18H2 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NTSSUUDUAHSXOX-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CCC1CN)C(=O)C2=CC=CC3=CC=CC=C32 |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H20N2O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
268.35 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
[4-(Aminomethyl)piperidin-1-yl]-naphthalen-1-ylmethanone | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

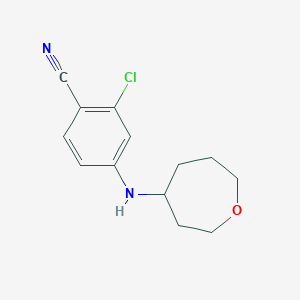

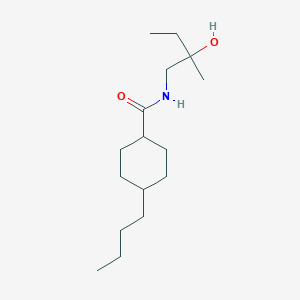

![N-[(3-fluorophenyl)methyl]oxepan-4-amine](/img/structure/B7589171.png)
![[3-(aminomethyl)piperidin-1-yl]-(3H-benzimidazol-5-yl)methanone](/img/structure/B7589181.png)
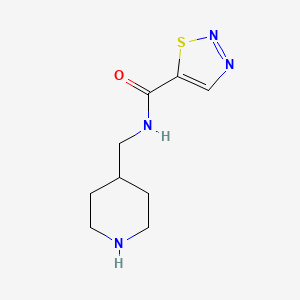
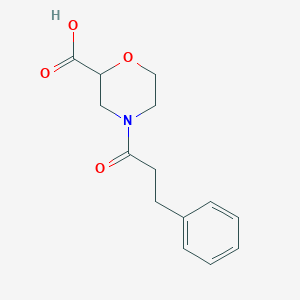
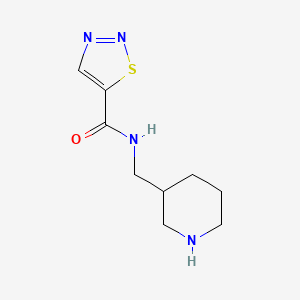
![2-[Butan-2-yl-(5-fluoropyridin-3-yl)sulfonylamino]acetic acid](/img/structure/B7589222.png)
![4-[4-(Aminomethyl)piperidin-1-yl]pyridine-2-carboxamide](/img/structure/B7589226.png)
![5-Fluoro-2-[(1-hydroxycycloheptyl)methylamino]benzonitrile](/img/structure/B7589233.png)
![2-[[4-Methyl-3-(trifluoromethyl)phenyl]carbamoyl]cyclopropane-1-carboxylic acid](/img/structure/B7589246.png)
